Hydrogen Bond Donor Count
The target compound possesses two hydrogen bond donors (the protonated primary amine and the amide NH), compared to one for 1-(4-methylpiperazin-1-yl)-3-aminopropan-1-one and zero for 1-acetylpiperazine [1][2]. This higher HBD count directly influences aqueous solubility and target binding potential in fragment-based screening libraries.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (protonated primary amine + amide NH) |
| Comparator Or Baseline | 1-(4-Methylpiperazin-1-yl)-3-aminopropan-1-one: 1; 1-Acetylpiperazine: 0 |
| Quantified Difference | Target has +1 HBD vs. methyl analog; +2 vs. acetylpiperazine |
| Conditions | Computed physicochemical properties; PubChem data (free base form) |
Why This Matters
For procurement decisions in fragment-based screening, higher HBD count correlates with improved aqueous solubility and more opportunities for directional hydrogen bonding with biological targets.
- [1] PubChem Compound Summary CID 2756285: Hydrogen Bond Donor Count = 1 (free base); hydrochloride salt protonates the primary amine, yielding total HBD = 2. https://pubchem.ncbi.nlm.nih.gov/compound/2756285 View Source
- [2] PubChem Compound Summary CID 13543234: 1-Acetylpiperazine; Hydrogen Bond Donor Count = 0. https://pubchem.ncbi.nlm.nih.gov/compound/13543234 View Source
